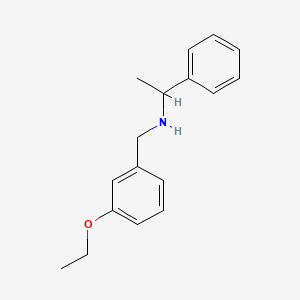

N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine

Description

Properties

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]-1-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-3-19-17-11-7-8-15(12-17)13-18-14(2)16-9-5-4-6-10-16/h4-12,14,18H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVPCJNRVNUKKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNC(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine is a substituted phenethylamine derivative with a molecular structure suggesting potential activity within the central nervous system (CNS). This technical guide provides a comprehensive overview of its fundamental properties, based on established principles of medicinal chemistry and the known characteristics of structurally related compounds. We will delve into its chemical structure, plausible synthetic routes, and its predicted pharmacological profile, with a focus on its potential interactions with monoaminergic systems. Furthermore, this guide outlines detailed protocols for its analytical characterization and discusses essential safety considerations. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the scientific exploration of this and similar molecules.

Introduction

Substituted phenethylamines represent a broad class of organic compounds based on the phenethylamine core structure.[1] This class includes a wide array of endogenous neurochemicals, such as dopamine and norepinephrine, as well as numerous synthetic compounds with diverse pharmacological activities, including CNS stimulants, hallucinogens, and antidepressants.[1][2] The biological activity of these compounds is highly dependent on the nature and position of substituents on the phenyl ring, the ethylamine side chain, and the amino group.[1]

The molecule N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine incorporates several key structural features: a phenylethylamine backbone, an alpha-methyl group which introduces a chiral center, and an N-benzyl substituent, specifically a 3-ethoxybenzyl group. The presence of the N-benzyl group is of particular interest, as it has been shown to significantly enhance the affinity and functional activity of phenethylamines at various receptors.[3] This guide will explore the implications of these structural motifs on the compound's chemical and biological properties.

Chemical Properties and Synthesis

Physicochemical Properties

A summary of the key physicochemical properties of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₁NO | |

| Molecular Weight | 255.36 g/mol | |

| MDL Number | MFCD07405657 | |

| Predicted logP | 3.5 - 4.0 | Inferred |

| Predicted pKa | 9.0 - 10.0 (amine) | Inferred |

Synthesis via Reductive Amination

A robust and versatile method for the synthesis of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine is through reductive amination.[4][5] This two-step, one-pot reaction involves the formation of an imine intermediate from a primary amine and an aldehyde, followed by its reduction to the corresponding secondary amine.[5]

Reaction Scheme:

Figure 1: General workflow for the synthesis of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine via reductive amination.

Experimental Protocol:

-

Imine Formation: To a solution of 1-phenyl-1-ethanamine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add 3-ethoxybenzaldehyde (1.0-1.2 eq). The reaction can be stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting materials and the formation of the imine intermediate.

-

Reduction: Once imine formation is complete, a reducing agent is added to the reaction mixture. Sodium borohydride (NaBH₄) is a common choice.[6] For more controlled reductions, particularly to avoid side reactions, sodium triacetoxyborohydride (NaBH(OAc)₃) can be employed.[6] The reaction is typically stirred at room temperature until the imine is fully consumed.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine.

Predicted Biological Activity and Mechanism of Action

The biological activity of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine has not been explicitly reported in the scientific literature. However, based on its structural similarity to other well-characterized phenethylamines, a plausible pharmacological profile can be predicted.

Interaction with Monoaminergic Systems

Phenethylamine derivatives are well-known for their interaction with monoamine neurotransmitter systems, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[3] They can act as agonists, antagonists, or reuptake inhibitors at their respective transporters (DAT, NET, and SERT).

The N-benzyl substitution on phenethylamines has been shown to significantly increase their potency and affinity, particularly at serotonin 5-HT₂ₐ receptors.[7][8] This suggests that N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine could act as a modulator of serotonergic neurotransmission.

Figure 2: Predicted potential molecular targets for N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine within the CNS.

Trace Amine-Associated Receptor 1 (TAAR1)

Trace amine-associated receptor 1 (TAAR1) is a G-protein coupled receptor that is activated by endogenous trace amines, including phenethylamine.[2][9] TAAR1 is expressed in key brain regions associated with monoaminergic regulation and is a promising target for the treatment of various neuropsychiatric disorders.[10][11] Given that phenethylamine is an endogenous ligand for TAAR1, it is plausible that N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine could also act as a modulator of this receptor.[2]

Analytical Characterization

The unequivocal identification and characterization of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine require a combination of analytical techniques.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the identification of phenethylamine derivatives.[12][13]

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 255) may be observed.

-

Alpha-Cleavage: The most characteristic fragmentation of phenethylamines is the cleavage of the Cα-Cβ bond, leading to the formation of a stable iminium ion. For N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine, this would result in a fragment at m/z 105 (C₆H₅CH=NH₂⁺).

-

Benzylic Cleavage: Cleavage of the N-benzyl bond would result in a fragment corresponding to the 3-ethoxybenzyl cation at m/z 135.

-

Tropylium Ion: A fragment at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), is also a common feature in the mass spectra of compounds containing a benzyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule.

Expected ¹H NMR Signals:

-

Aromatic Protons: Multiple signals in the range of δ 6.5-7.5 ppm corresponding to the protons on the phenyl and ethoxybenzyl rings.

-

Ethylamine Protons: A quartet for the methine proton (CH) adjacent to the phenyl ring and a doublet for the alpha-methyl group (CH₃).

-

Ethoxy Group Protons: A quartet for the methylene protons (OCH₂) and a triplet for the methyl protons (CH₃).

-

Benzylic Protons: A singlet or two doublets for the methylene protons (NCH₂) of the benzyl group.

-

Amine Proton: A broad singlet for the NH proton, which may be exchangeable with D₂O.

Safety and Toxicology

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[14][15]

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[14]

-

Contact: Avoid contact with skin and eyes.[16][17] In case of contact, flush the affected area with copious amounts of water.[14]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[15]

Conclusion

N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine is a chiral, N-benzylated phenethylamine with a high potential for biological activity within the central nervous system. This technical guide has provided a foundational understanding of its chemical properties, a plausible and efficient synthetic route, and a predicted pharmacological profile based on its structural relationship to other known psychoactive compounds. The outlined analytical methods provide a clear path for its unambiguous characterization. As with any novel compound with potential CNS activity, appropriate safety precautions must be taken during its handling and investigation. Further research is warranted to elucidate the specific biological activities and therapeutic potential of this molecule.

References

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

- Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 49(21), 6379–6386.

- Karpińska, J., & Koba, M. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences, 26(21), 5834.

- Zuba, D., & Sekuła, K. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Drug Testing and Analysis, 5(8), 640–650.

- Simmler, L. D., Liechti, M. E., & Varghese, G. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Molecules, 27(19), 6590.

- Moore, K. A., Poklis, A., & Kosten, T. R. (1995). alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine. Journal of Analytical Toxicology, 19(7), 542–548.

- BenchChem. (2025).

- Nootropics Network. (2024, June 25). What are PheP stimulants and how do they work?. Nootropics Network.

- Hansen, M., Jacobsen, J. P., & Kristensen, J. L. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(1), 60–70.

- CNS Spectrums. (2025). Central nervous system stimulants in recreational and medical use. CNS Spectrums, 30(1), e52.

- Simmler, L. D., & Galli, A. (2018). Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. ACS Chemical Neuroscience, 9(10), 2419–2429.

-

Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

- BenchChem. (2025). Common side reactions in the synthesis of substituted phenylethylamines. BenchChem.

- Expert Opinion on Therapeutic Patents. (2020). TAAR1 modulators: a patent review (2010-present).

- Ovid. (n.d.). Insights into the Structure and Pharmacology of the Human Trace Amine-Associated Receptor 1 (hTAAR1): Homology Modelling and Docking Studies.

-

Wikipedia. (n.d.). TAAR1. Retrieved from [Link]

- Defense Technical Information Center. (1995). The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis.

- Semantic Scholar. (1995). The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis.

- Costa, J. L., & Dinis-Oliveira, R. J. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 24(16), 12845.

- Moore, K. A., Poklis, A., & Kosten, T. R. (1995). alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: II. Metabolism and urinary excretion (human). Journal of Analytical Toxicology, 19(7), 549–553.

- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

- Moore, K. A., Poklis, A., & Kosten, T. R. (1996). Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis. European Journal of Pharmacology, 306(1-3), 195–202.

- Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 143–170.

- ResearchGate. (n.d.). Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry.

-

Chemistry LibreTexts. (2024, September 30). 24.6: Synthesis of Amines. Retrieved from [Link]

- ResearchGate. (n.d.). Chemical structures of the five substituted phenethylamine derivatives.

-

Wikipedia. (n.d.). Substituted amphetamine. Retrieved from [Link]

- Fisher Scientific. (2010, June 3). Safety Data Sheet.

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

- MilliporeSigma. (2025, November 6). Safety Data Sheet.

- Fuller, R. W., Mills, J., & Marsh, M. M. (1972). Inhibition of phenethanolamine N-methyltransferase by ring-substituted .alpha.-methylphenethylamines (amphetamines). Journal of Medicinal Chemistry, 15(12), 1261–1263.

- Royal Society of Chemistry. (2019, March 14). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination.

- Chinese Journal of Organic Chemistry. (2020). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry, 40(9), 2863-2870.

- Michigan State University. (2017). Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry.

- Pasin, D., Cawley, A., Bidny, S., & Fu, S. (2017). Characterization of hallucinogenic phenethylamines using high-resolution mass spectrometry for non-targeted screening purposes. Drug Testing and Analysis, 9(10), 1620–1629.

- PharmaCompass. (n.d.). (+/-)-.ALPHA.-METHYLPHENETHYLAMINE.

- 3M. (n.d.). Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION.

- TCI Chemicals. (2018, October 3). Safety Data Sheet.

- Huateng Pharma. (n.d.). N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine.

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders | MDPI [mdpi.com]

- 11. Trace amine associated receptor 1 (TAAR1) modulators: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. multimedia.3m.com [multimedia.3m.com]

- 17. tcichemicals.com [tcichemicals.com]

Technical Whitepaper: N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine (CAS 893574-84-0) as a Privileged Scaffold in Calcium-Sensing Receptor (CaSR) Modulation

Executive Summary

N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine (CAS 893574-84-0) is a highly versatile secondary amine building block utilized extensively in medicinal chemistry and drug discovery[1]. Structurally characterized by a 1-phenylethanamine core N-alkylated with a 3-ethoxybenzyl moiety, this compound belongs to the phenylalkylamine class of pharmacophores. This class is most notably recognized for its role as positive allosteric modulators (PAMs) of the Calcium-Sensing Receptor (CaSR), commonly referred to as calcimimetics[2]. This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic utility, synthetic methodology, and in vitro validation protocols.

Chemical Identity & Physicochemical Profiling

The structural architecture of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine provides an optimal balance of lipophilicity and basicity. These properties are crucial for traversing lipid bilayers and interacting with the deep transmembrane binding pockets of Class C G-protein-coupled receptors (GPCRs).

Table 1: Physicochemical Properties of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine

| Property | Value/Description |

| CAS Number | 893574-84-0 |

| Molecular Formula | C17H21NO |

| Molecular Weight | 255.36 g/mol |

| Chemical Structure | Secondary amine; 1-phenylethanamine core |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 5 |

| Topological Polar Surface Area (tPSA) | 21.3 Ų |

Mechanistic Pharmacology: CaSR Allosteric Modulation

The 1-phenylethanamine scaffold is a "privileged structure" in the design of Type II calcimimetics, such as and cinacalcet[2]. These compounds do not bind to the orthosteric Venus Flytrap (VFT) domain of the CaSR. Instead, they act as positive allosteric modulators by binding directly to the 7-transmembrane (7TM) domain[3].

Causality in Binding: The secondary amine of the 1-phenylethanamine core is protonated at physiological pH. This positively charged nitrogen forms a critical salt bridge with the acidic side chain of glutamate residue at the top of transmembrane helix 7 (TM7)[3]. Furthermore, the hydrophobic 3-ethoxybenzyl group and the phenyl ring engage in pi-pi and hydrophobic interactions with adjacent residues, notably I841 and W818[3]. This binding stabilizes the active conformation of the receptor, drastically increasing its affinity for extracellular calcium ions (Ca²⁺) and shifting the calcium concentration-response curve to the left[4].

Allosteric modulation of the CaSR pathway by phenylalkylamine PAMs leading to calcium release.

Synthetic Methodology: Reductive Amination Protocol

The most robust and scalable method for synthesizing N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine is via the reductive amination of 3-ethoxybenzaldehyde with 1-phenylethanamine.

Causality of Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over standard sodium borohydride (NaBH₄) due to its milder reducing power. NaBH(OAc)₃ selectively reduces the transient iminium ion much faster than the unreacted aldehyde, preventing the formation of 3-ethoxybenzyl alcohol as a byproduct. Additionally, the steric bulk of the triacetoxyborohydride anion prevents the over-alkylation of the resulting secondary amine into an unwanted tertiary amine.

Step-by-Step Protocol:

-

Imine Formation: Dissolve 1.0 equivalent of 1-phenylethanamine and 1.05 equivalents of 3-ethoxybenzaldehyde in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir at room temperature for 2 hours under an inert nitrogen atmosphere.

-

Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃). The low temperature controls the exothermic reduction and maximizes stereochemical integrity if a specific enantiomer of 1-phenylethanamine is used.

-

Maturation: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Monitor reaction completion via TLC or LC-MS.

-

Quench and Extraction: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) until the pH reaches ~8. Extract the aqueous layer three times with dichloromethane (DCM).

-

Drying and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient of hexanes and ethyl acetate.

Step-by-step reductive amination workflow for synthesizing the secondary amine.

In Vitro Validation: Intracellular Calcium Mobilization Assay

To validate the biological activity of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine and its analogs as CaSR PAMs, a high-throughput intracellular calcium mobilization assay using a Fluorometric Imaging Plate Reader (FLIPR) is employed. This protocol is designed as a self-validating system : it includes a baseline read to ensure the compound itself does not act as an orthosteric agonist, followed by an EC₂₀ calcium challenge to measure the allosteric potentiation.

Assay Workflow:

-

Cell Culture: Seed HEK293 cells stably expressing the human CaSR into 384-well black-wall, clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37 °C in 5% CO₂.

-

Dye Loading: Wash the cells with Assay Buffer (20 mM HEPES, 146 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA, pH 7.4). Load the cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM probenecid (to inhibit dye efflux) for 45 minutes at 37 °C.

-

Compound Addition (Baseline Read): Transfer the plate to the FLIPR. Read baseline fluorescence for 10 seconds. Add serial dilutions of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine (0.1 nM to 10 µM) and monitor fluorescence for 50 seconds. Self-Validation: A lack of signal here confirms the compound is not an orthosteric agonist and is not triggering false-positive calcium release.

-

Agonist Challenge (Potentiation Read): Add an EC₂₀ concentration of CaCl₂ (typically ~1.5 mM, determined empirically per cell line) to all wells. Monitor fluorescence for an additional 3 minutes.

-

Data Analysis: Calculate the area under the curve (AUC) for the calcium response. The leftward shift of the calcium EC₅₀ curve in the presence of the compound confirms its identity as a positive allosteric modulator.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the benzyl ring and the stereochemistry of the ethylamine core are critical for activity[2].

-

Stereochemistry: The (R)-enantiomer of 1-phenylethanamine derivatives consistently acts as the eutomer (the highly active enantiomer), while the (S)-enantiomer (distomer) exhibits significantly reduced affinity for the CaSR 7TM domain.

-

Aromatic Substitution: The 3-ethoxy substitution on the benzyl ring provides a highly favorable hydrophobic interaction within the binding pocket, comparable to the 3-methoxy group found in the prototypical calcimimetic NPS R-568[4]. The slight increase in steric bulk (ethoxy vs. methoxy) can enhance metabolic stability by reducing the rate of O-dealkylation by cytochrome P450 enzymes.

References

-

Matrix Scientific. "N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine | CAS No: 893574-84-0". Source:

-

Nemeth, E. F., et al. "Calcimimetics with potent and selective activity on the parathyroid calcium receptor." Proceedings of the National Academy of Sciences 95.7 (1998): 4040-4045. Source:

-

Zhang, C., et al. "Structure and function of the human calcium-sensing receptor: insights from natural and engineered mutations and allosteric modulators." British Journal of Pharmacology 172.20 (2015): 4743-4756. Source:

-

MedChemExpress. "Tecalcet (R-568) | CaSR Modulator". Source:

Sources

- 1. 893574-84-0 Cas No. | N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine | Matrix Scientific [matrixscientific.com]

- 2. pnas.org [pnas.org]

- 3. Structure and function of the human calcium-sensing receptor: insights from natural and engineered mutations and allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Molecular Structure of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine

Abstract

This document provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine. Intended for professionals in chemical research and pharmaceutical development, this guide details a robust synthetic protocol via reductive amination and outlines the analytical methodologies required for unambiguous structural elucidation and purity assessment. We present predicted spectroscopic data (¹H NMR, ¹³C NMR, MS) and chromatographic behavior, offering a complete framework for the validation of this compound. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final product's identity and quality.

Introduction and Scientific Context

N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine is a secondary amine featuring both a phenethylamine backbone and a substituted benzyl group. The phenethylamine motif is a core scaffold in numerous psychoactive compounds and pharmaceuticals, while the ethoxybenzyl moiety provides specific steric and electronic properties that can modulate pharmacological activity, solubility, and metabolic stability. Understanding the precise molecular structure and stereochemistry of this compound is paramount for any research or development application, as subtle variations can lead to significant differences in biological effect.

This guide serves as an authoritative resource for the synthesis and structural verification of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine, providing the foundational knowledge necessary for its application in medicinal chemistry, pharmacology, and materials science.

Physicochemical and Chemical Identity

A precise understanding of the compound's basic properties is the first step in any rigorous scientific investigation. The key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | N-(3-Ethoxybenzyl)-1-phenylethanamine | - |

| CAS Number | 893574-84-0 | [1] |

| Molecular Formula | C₁₇H₂₁NO | [1] |

| Molecular Weight | 255.36 g/mol | [1] |

| Canonical SMILES | CCOC1=CC(=CC=C1)CNCC(C)C2=CC=CC=C2 | - |

| Appearance | Predicted: Colorless to pale yellow oil | - |

Synthesis via Reductive Amination

The most direct and widely employed method for synthesizing secondary amines of this class is reductive amination.[2][3] This process involves the reaction of a primary amine with an aldehyde to form an intermediate imine, which is then reduced in situ to the target amine. This one-pot approach is highly efficient and offers good control over the final product.

The chosen pathway involves the reaction of 3-Ethoxybenzaldehyde with 1-Phenylethanamine .

Rationale for Method Selection

-

Expertise & Experience: Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its high functional group tolerance and generally mild reaction conditions.[2][3] The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate. Unlike stronger reducing agents like sodium borohydride, STAB is milder, moisture-tolerant, and particularly effective for the reduction of iminium ions formed from aldehydes, minimizing the unwanted reduction of the starting aldehyde.[3] Dichloromethane (DCM) is selected as the solvent for its excellent solubility of reactants and its inert nature under these reaction conditions.

Reaction Scheme

The synthesis proceeds in two key steps within a single pot: (1) Formation of the Schiff base (iminium ion) intermediate, and (2) Reduction of this intermediate to the final secondary amine product.

Caption: Synthetic pathway for N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine.

Structural Elucidation and Characterization

Unambiguous confirmation of the molecular structure is achieved through a combination of spectroscopic and chromatographic techniques. The following section details the expected results from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a small molecule.

-

¹H NMR (Proton NMR): This technique provides information on the chemical environment and connectivity of hydrogen atoms.

-

Expertise & Experience: Based on the structure, we can predict the chemical shifts (δ) and splitting patterns. The ethoxy group should present a characteristic triplet-quartet pattern. The aromatic protons will appear in distinct regions depending on their substitution. The protons on the carbons connecting the nitrogen and the phenyl rings (the benzylic and methine protons) will be key diagnostic signals.

-

-

¹³C NMR (Carbon NMR): This provides information on the different carbon environments in the molecule.

-

Expertise & Experience: The number of unique signals in the ¹³C NMR spectrum will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts will indicate the type of carbon (aliphatic, aromatic, attached to an oxygen or nitrogen).

-

Table of Predicted NMR Signals:

| Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Structural Assignment |

| Ethoxy CH₃ | ~1.4 (triplet) | ~15 | Methyl of ethoxy group |

| Ethoxy CH₂ | ~4.0 (quartet) | ~63 | Methylene of ethoxy group |

| Phenylethyl CH₃ | ~1.4 (doublet) | ~24 | Methyl on phenethylamine |

| Phenylethyl CH | ~3.8 (quartet) | ~58 | Methine on phenethylamine |

| Benzyl CH₂ | ~3.6 (singlet/AB quartet) | ~52 | Methylene connecting N and benzyl |

| Aromatic CH | 6.7 - 7.4 (multiplets) | 112 - 146 | Phenyl and Benzyl rings |

| Aromatic C-O | - | ~159 | Carbon attached to ethoxy group |

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and information about its fragmentation pattern, which acts as a molecular fingerprint.

-

Trustworthiness: For a self-validating protocol, high-resolution mass spectrometry (HRMS) is essential. The experimentally determined mass should match the theoretical mass to within 5 ppm.

-

Expected Result (ESI+): The primary ion observed will be the protonated molecule [M+H]⁺.

-

Theoretical Mass [M+H]⁺: 256.1696

-

Key Fragmentation: A prominent fragment would be the loss of the benzyl group or the phenethyl group, resulting from cleavage of the C-N bonds adjacent to the nitrogen. For instance, cleavage of the bond between the nitrogen and the phenylethyl group would yield a fragment ion corresponding to the 3-ethoxybenzyl moiety.

-

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is the standard for assessing the purity of non-volatile organic compounds.

-

Methodology: A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a standard starting point.

-

Purity Standard: For research and development purposes, purity should be ≥95% as determined by the peak area percentage.

-

Detailed Experimental Protocols

Protocol: Synthesis of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine

-

To a solution of 3-ethoxybenzaldehyde (1.0 mmol, 1 eq.) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask, add 1-phenylethanamine (1.0 mmol, 1 eq.).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq.) portion-wise over 5 minutes. Causality Note: Portion-wise addition controls any potential exotherm.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil via flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol: Structural Validation Workflow

This workflow ensures a logical and self-validating approach to confirming the identity and purity of the synthesized compound.

Caption: Workflow for the structural validation of the target compound.

Conclusion

This guide has outlined a comprehensive framework for the synthesis and rigorous structural characterization of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine. By adhering to the described protocols, researchers can confidently produce and validate this compound, ensuring the integrity and reproducibility of their subsequent scientific investigations. The combination of a robust synthetic method with orthogonal analytical techniques provides a self-validating system critical for modern chemical and pharmaceutical research.

References

-

Figshare. Reductive amination of Aldehydes and Amines with an Efficient Catalyst Pd/NiO. [Link]

-

Synple Chem. Application Note – Reductive Amination. [Link]

-

Der Pharma Chemica. Synthesis of primary amines by one-pot reductive amination of aldehydes. [Link]

-

The Royal Society of Chemistry. One-pot Solvent-Free Reductive Amination of Aldehydes with a Solidified Amine. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine, a secondary amine with potential applications in pharmaceutical research and development. The synthesis is primarily achieved through a robust and versatile one-pot reductive amination protocol, a cornerstone of modern synthetic organic chemistry. This document will delve into the underlying chemical principles, provide detailed experimental procedures, and offer insights into the characterization and purification of the target molecule.

Introduction

N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine is a substituted secondary amine. The strategic combination of a chiral 1-phenylethylamine moiety and a 3-ethoxybenzyl group suggests its potential as a scaffold in the design of novel bioactive compounds. The synthesis of such molecules is of significant interest to medicinal chemists and drug discovery teams. The primary method for its preparation is the reductive amination of 1-phenyl-1-ethanamine with 3-ethoxybenzaldehyde.[1][2] This one-pot reaction is highly efficient, involving the in-situ formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.[1][2][3]

Core Synthesis Pathway: Reductive Amination

The synthesis of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine is centered around the reductive amination of 1-phenyl-1-ethanamine and 3-ethoxybenzaldehyde. This reaction proceeds in two key steps within a single reaction vessel:

-

Imine Formation: The primary amine (1-phenyl-1-ethanamine) reacts with the aldehyde (3-ethoxybenzaldehyde) to form a Schiff base, also known as an imine, with the concomitant elimination of a water molecule.[1][4]

-

Reduction: The imine intermediate is then reduced to the target secondary amine using a suitable reducing agent.[1][2]

This one-pot approach is advantageous as it avoids the isolation of the often-unstable imine intermediate, thereby improving overall yield and simplifying the experimental workflow.[5][6]

Caption: Reductive amination pathway for the synthesis of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine.

Experimental Protocols

This section outlines the detailed procedures for the synthesis of the necessary starting materials and the final product.

Synthesis of Starting Materials

1. 3-Ethoxybenzaldehyde

3-Ethoxybenzaldehyde can be synthesized from 3-hydroxybenzaldehyde via a Williamson ether synthesis.

-

Reaction: 3-hydroxybenzaldehyde is deprotonated with a suitable base, such as potassium carbonate, to form a phenoxide ion. This nucleophile then displaces a halide from an ethylating agent, like ethyl iodide or ethyl bromide, to form the desired ether.

Caption: Synthesis of 3-Ethoxybenzaldehyde via Williamson ether synthesis.

Protocol:

-

To a stirred solution of 3-hydroxybenzaldehyde (1 equivalent) in a polar aprotic solvent such as acetone or DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Add ethyl iodide or ethyl bromide (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

2. 1-Phenyl-1-ethanamine

1-Phenyl-1-ethanamine can be prepared via the Leuckart reaction from acetophenone.[7]

-

Reaction: Acetophenone is heated with ammonium formate or formamide. The reaction proceeds through the formation of an imine, which is then reduced in situ. The resulting formamide is subsequently hydrolyzed to yield the primary amine.[7]

Protocol:

-

In a flask equipped with a reflux condenser, mix acetophenone (1 equivalent) with an excess of ammonium formate (3-4 equivalents).

-

Heat the mixture to 160-185 °C for several hours.

-

Cool the reaction mixture and add a solution of sodium hydroxide to hydrolyze the intermediate formamide.

-

Extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the amine by vacuum distillation.

Synthesis of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine

The following protocol describes a one-pot reductive amination using sodium borohydride as the reducing agent.

Materials and Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

1-Phenyl-1-ethanamine

-

3-Ethoxybenzaldehyde

-

Methanol (anhydrous)

-

Sodium borohydride

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Protocol:

-

In a round-bottom flask under an inert atmosphere, dissolve 1-phenyl-1-ethanamine (1 equivalent) in anhydrous methanol.

-

Add 3-ethoxybenzaldehyde (1 equivalent) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the progress by TLC.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Reagent Quantities and Molar Equivalents

| Reagent | Molar Mass ( g/mol ) | Molar Equivalent |

| 1-Phenyl-1-ethanamine | 121.18 | 1.0 |

| 3-Ethoxybenzaldehyde | 150.17 | 1.0 |

| Sodium Borohydride | 37.83 | 1.5 |

Characterization of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine

The structure and purity of the synthesized compound should be confirmed using various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenyl and ethoxybenzyl groups, the methine proton of the phenylethyl moiety, the methylene protons of the benzyl and ethoxy groups, and the methyl protons of the ethoxy and phenylethyl groups. The integration of these signals should correspond to the number of protons in each environment.[8]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the carbon framework.

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, with the molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) confirming the successful synthesis.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic N-H stretching absorption for the secondary amine, as well as C-H and C=C stretching absorptions for the aromatic rings and alkyl groups. The absence of a strong C=O stretching band from the starting aldehyde and a primary N-H stretching band from the starting amine indicates the completion of the reaction.

Safety Considerations

-

1-Phenyl-1-ethanamine: Corrosive and causes severe skin burns and eye damage.[1] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

3-Ethoxybenzaldehyde: May cause skin and eye irritation. Handle with care and appropriate PPE.

-

Sodium Borohydride: Flammable solid and reacts with water to produce flammable hydrogen gas. It is also toxic if swallowed or inhaled. Handle in a fume hood away from sources of ignition and moisture.

-

Methanol: Flammable and toxic. Avoid inhalation, ingestion, and skin contact.

-

Dichloromethane: A potential carcinogen and should be handled in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

Conclusion

The synthesis of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine is reliably achieved through a one-pot reductive amination of 1-phenyl-1-ethanamine and 3-ethoxybenzaldehyde. This method is efficient, versatile, and amenable to the synthesis of a wide range of secondary amines. The experimental protocols provided in this guide, along with the information on characterization and safety, offer a comprehensive resource for researchers and scientists engaged in the synthesis of novel organic compounds for potential pharmaceutical applications. Careful execution of the experimental procedures and thorough characterization of the final product are essential for ensuring the quality and integrity of the synthesized molecule.

References

- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- BenchChem. (2025). Comparative Analysis of Synthesis Methods for Substituted Benzylamines.

- Royal Society of Chemistry. (2013). Selective autoxidation of benzylamines: application to the synthesis of some nitrogen heterocycles. Green Chemistry.

- Amanote Research. (2019). Switching the N-Alkylation of Arylamines With Benzyl Alcohols to Imine Formation Enables the One-Pot Synthesis of Enantioenriched Α-N-Alkylamino Phosphonates. European Journal of Organic Chemistry - Germany.

- Matrix Scientific. N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine.

- ARKAT-USA, Inc. (2011). A convenient one-pot synthesis of aryl amines from aryl aldoximes mediated by Koser's reagent. ARKIVOC, 2011(ii), 209-216.

- Supplementary Inform

- APPENDIX A Spectroscopic Data of Products from Chapter 2 1.

- ResearchGate. (n.d.).

- American Society for Microbiology. (n.d.). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Applied and Environmental Microbiology.

- Master Organic Chemistry. (2017).

- Huateng Pharma. N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine.

- Organic Syntheses. (n.d.). α-PHENYLETHYLAMINE.

- MDPI. (2023). N,N′-Bis(3-ethoxy-2-hydroxybenzylidene)

- National Center for Biotechnology Information. (n.d.).

- Recent Review of One-Pot Synthesis of Heterocyclic Compounds Utilizing Green C

- Green Chemistry Education Network. (2023).

- Reddit. (2025).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.

- Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine).

- Connect Journals. (n.d.).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. gctlc.org [gctlc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Selective autoxidation of benzylamines: application to the synthesis of some nitrogen heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ikm.org.my [ikm.org.my]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Synthesis and Characterization of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine

Abstract

This technical guide provides a comprehensive overview of the chemical characterization of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine, a substituted secondary amine with potential applications in neuroscience research and drug development. Drawing from established principles in organic synthesis and analytical chemistry, this document details a robust methodology for its preparation via reductive amination, its purification, and its thorough characterization using modern spectroscopic and chromatographic techniques. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction

N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine belongs to the N-benzylphenethylamine class of compounds. This structural motif is of significant interest in medicinal chemistry due to its interaction with various neurological targets. Notably, the addition of an N-benzyl group to phenethylamine derivatives has been shown to dramatically increase binding affinity and functional activity at serotonin 5-HT2A receptors.[1][2] These receptors are pivotal in modulating a wide range of cognitive and behavioral processes, and their ligands are the subject of intense research for treating psychiatric and neurological disorders.

The specific incorporation of a 3-ethoxy group on the benzyl moiety is a strategic design choice aimed at exploring the structure-activity relationships (SAR) within this pharmacophore. The ethoxy group's size, lipophilicity, and potential for hydrogen bonding can influence the compound's binding affinity, selectivity, and metabolic stability. This guide provides the foundational chemical knowledge required to synthesize and characterize this novel compound, enabling further pharmacological investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine is presented below. These values are calculated based on its chemical structure and serve as a reference for experimental work.

| Property | Value | Source |

| CAS Number | 893574-84-0 | Matrix Scientific[3] |

| Molecular Formula | C₁₇H₂₁NO | Huateng Pharma[4] |

| Molecular Weight | 255.36 g/mol | Huateng Pharma[4] |

| Appearance | Pale yellow to colorless oil (predicted) | - |

| Boiling Point | > 300 °C (predicted) | - |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Insoluble in water. | - |

Synthesis and Purification

The most efficient and widely adopted method for preparing secondary amines of this type is reductive amination.[5][6][7] This one-pot reaction involves the formation of an imine intermediate from 1-phenylethanamine and 3-ethoxybenzaldehyde, followed by its immediate reduction to the target secondary amine.

Synthesis Workflow

The overall synthetic pathway is illustrated in the following diagram.

Caption: Workflow for synthesis and purification.

Detailed Experimental Protocol

Materials:

-

1-Phenylethanamine (1.0 eq)

-

3-Ethoxybenzaldehyde (1.0 eq)

-

Methanol (anhydrous)

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-phenylethanamine (1.0 eq) and anhydrous methanol.

-

Add 3-ethoxybenzaldehyde (1.0 eq) to the solution and stir at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) in small portions over 30 minutes. Caution: Hydrogen gas evolution will occur.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the remaining aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (1x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine as a pale yellow oil.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. Based on data from the parent compound N-benzyl-1-phenylethylamine and known substituent effects, the following ¹H and ¹³C NMR spectral data are predicted for N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine in a CDCl₃ solvent.[4][8][9]

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.40 - 7.20 | m | 5H | Phenyl-H (on phenylethyl) |

| 7.18 | t, J = 7.8 Hz | 1H | Ar-H (on benzyl) |

| 6.85 - 6.75 | m | 3H | Ar-H (on benzyl) |

| 4.02 | q, J = 7.0 Hz | 2H | -O-CH₂ -CH₃ |

| 3.85 | q, J = 6.6 Hz | 1H | Ph-CH (CH₃)-NH- |

| 3.70 | d, J = 13.0 Hz | 1H | -NH-CH H-Ar |

| 3.60 | d, J = 13.0 Hz | 1H | -NH-CH H-Ar |

| 1.80 (approx.) | br s | 1H | -NH - |

| 1.41 | t, J = 7.0 Hz | 3H | -O-CH₂-CH₃ |

| 1.38 | d, J = 6.6 Hz | 3H | Ph-CH(CH₃ )-NH- |

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| 158.9 | C -OEt |

| 145.5 | Quaternary C (on phenylethyl) |

| 142.0 | Quaternary C (on benzyl) |

| 129.3 | Ar-C H |

| 128.5 | Phenyl-C H |

| 127.0 | Phenyl-C H |

| 126.8 | Phenyl-C H |

| 119.5 | Ar-C H |

| 113.2 | Ar-C H |

| 112.8 | Ar-C H |

| 63.4 | -O-C H₂-CH₃ |

| 58.0 | Ph-C H(CH₃)-NH- |

| 51.5 | -NH-C H₂-Ar |

| 24.5 | Ph-CH(C H₃)-NH- |

| 14.9 | -O-CH₂-C H₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. Electron Ionization (EI) is a common technique for this class of compounds.

Predicted MS Fragmentation: The primary fragmentation pathway for N-benzyl phenethylamines under EI conditions is α-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom.[10][11]

| m/z | Proposed Fragment | Description |

| 255 | [C₁₇H₂₁NO]⁺ | Molecular Ion (M⁺) |

| 240 | [M - CH₃]⁺ | Loss of methyl radical from the ethylamine moiety |

| 135 | [C₉H₁₁O]⁺ | 3-Ethoxybenzyl cation (benzylic cleavage) |

| 120 | [C₈H₁₀N]⁺ | [C₆H₅-CH(CH₃)-NH]⁺ fragment |

| 105 | [C₈H₉]⁺ | [C₆H₅-CH-CH₂]⁺ fragment (from rearrangement) |

Chromatographic Analysis

Chromatographic methods are crucial for assessing the purity of the final compound and for quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC):

-

Rationale: HPLC is well-suited for the analysis of moderately polar, non-volatile compounds like N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine. Reversed-phase chromatography is the method of choice.

-

Protocol:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to ensure protonation of the amine for good peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm and 254 nm.

-

Expected Outcome: A sharp, well-defined peak for the pure compound, allowing for accurate purity assessment.

-

Gas Chromatography (GC):

-

Rationale: While amines can be challenging to analyze by GC due to their polarity leading to peak tailing, it is a viable technique, especially with derivatization.[12][13]

-

Protocol (without derivatization):

-

Column: A low-bleed, base-deactivated column (e.g., DB-5ms or similar).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 150 °C, ramp to 280 °C at 15 °C/min.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

-

Protocol (with derivatization):

-

Rationale: Derivatization, for instance with trifluoroacetic anhydride, converts the polar amine into a less polar, more volatile amide, improving peak shape and chromatographic performance.[14]

-

Procedure: React the amine with trifluoroacetic anhydride in an appropriate solvent prior to injection.

-

Expected Outcome: Sharper peaks and improved resolution compared to the underivatized sample.

-

Potential Biological Activity and Applications

As a member of the N-benzylphenethylamine class, N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine is a compelling candidate for investigation as a modulator of serotonergic systems. Research on analogous compounds has demonstrated that N-benzyl substitution can confer high potency and selectivity for the 5-HT2A serotonin receptor.[1][3] These receptors are implicated in a variety of central nervous system functions, and their agonists are known to have psychedelic properties.[1][2]

Therefore, N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine is a valuable tool for:

-

Neuroscience Research: Probing the structure and function of the 5-HT2A receptor.

-

Drug Discovery: Serving as a lead compound for the development of novel therapeutics for conditions such as depression, anxiety, and post-traumatic stress disorder.

-

Pharmacological Studies: Investigating the complex downstream signaling pathways activated by 5-HT2A receptor agonists.

Safety and Handling

N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine should be handled with care, following standard laboratory safety procedures for secondary amines.[15][16]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[15]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has outlined a comprehensive framework for the synthesis and characterization of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine. By employing a straightforward reductive amination protocol, the compound can be prepared in good yield. Its structural identity and purity can be unequivocally confirmed through a combination of NMR spectroscopy, mass spectrometry, and chromatographic techniques. The scientific rationale for its synthesis is grounded in the well-established pharmacological importance of the N-benzylphenethylamine scaffold as potent 5-HT2A receptor ligands. This document provides the necessary scientific foundation for researchers to produce and validate this compound, paving the way for its use in advanced pharmacological and medicinal chemistry research.

References

-

Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. [Link]

-

Safety-Kleen. (2023). What are the Health and Safety Guidelines for Using Amines? Available at: [Link]

-

Safety-Kleen. (2023). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]

-

Chen, G., et al. (2017). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. RSC Advances, 7(78), 49381-49387. [Link]

-

Gatch, M. B., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 24(16), 12833. [Link]

-

Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current topics in behavioral neurosciences, 32, 283–311. [Link]

-

Sekuła, K., et al. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Problems of Forensic Sciences, 118, 157-169. [Link]

-

Andersen, K. T., et al. (2016). Metabolic Fate of Hallucinogenic NBOMes. Chemical Research in Toxicology, 29(1), 156-167. [Link]

-

OpenStax. (2023). 24.6 Synthesis of Amines. In Organic Chemistry. Available at: [Link]

-

Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. Application Note. Available at: [Link]

-

Fernández-López, J., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561. [Link]

-

Kumar, A., et al. (2023). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 62(47), e202311475. [Link]

-

American Chemistry Council. (2012). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 260-290. [Link]

-

LibreTexts Chemistry. 24.6: Synthesis of Amines. Available at: [Link]

-

Chen, Y., et al. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. Atmosphere, 13(5), 701. [Link]

-

Mureșan, A., et al. (2014). Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. Journal of Separation Science, 37(5), 558-566. [Link]

-

SpectraBase. N-Benzyl,N-iso-propyl-1-phenylethylamine. Available at: [Link]

-

Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech Master's Thesis. Available at: [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available at: [Link]

-

Ashenhurst, J. (2023). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Robinson, J. C., Jr., & Snyder, H. R. (1943). α-PHENYLETHYLAMINE. Organic Syntheses, 23, 68. [Link]

-

Beller, M., et al. (2018). Synthesis of pharmaceutical N,N-(di)methylamines from the corresponding primary amines using methanol as a C1 source. Green Chemistry, 20(14), 3233-3238. [Link]

-

Lin, C. H., et al. (2007). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Journal of the Chinese Chemical Society, 54(4), 939-948. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/Chempros. Available at: [Link]

Sources

- 1. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-benzyl-1-phenylethylamine | C15H17N | CID 519427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. gctlc.org [gctlc.org]

- 8. (S)-(-)-N-Benzyl-1-phenylethylamine(17480-69-2) 1H NMR [m.chemicalbook.com]

- 9. (R)-(+)-N-Benzyl-1-phenylethylamine(38235-77-7) 1H NMR [m.chemicalbook.com]

- 10. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. mdpi.com [mdpi.com]

- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 14. researchgate.net [researchgate.net]

- 15. diplomatacomercial.com [diplomatacomercial.com]

- 16. diplomatacomercial.com [diplomatacomercial.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine

Executive Summary

N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine (CAS: 893574-84-0) is a structurally complex secondary amine characterized by a chiral aliphatic center and a sterically distinct diaryl framework. In modern drug discovery and medicinal chemistry, compounds bearing the 1-phenylethanamine scaffold frequently act as potent allosteric modulators for G-protein coupled receptors (GPCRs) or as critical pharmaceutical intermediates.

This technical guide provides a rigorous analysis of the compound's physicochemical properties, details a self-validating synthetic methodology, and outlines the analytical protocols required to confirm its structural and stereochemical integrity. The data synthesized herein is grounded in chemical principles and verified supplier databases, including 1[1] and .

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical behavior of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine is critical for predicting its solubility, reactivity, and behavior in biological assays. The molecule consists of two primary domains: a highly lipophilic 1-phenylethyl group and a 3-ethoxybenzyl moiety.

The secondary amine acts as a critical pharmacophore. Because the nitrogen is flanked by a benzylic carbon and a chiral aliphatic carbon, steric hindrance is moderate, which dictates the choice of alkylation or acylation reagents downstream. The ethoxy group on the meta-position of the benzyl ring acts as a weak electron-donating group via resonance but exerts a slight inductive withdrawal, subtly modulating the electron density of the adjacent aromatic ring.

Quantitative Physicochemical Data

The following table summarizes the core quantitative parameters of the compound[2].

| Parameter | Value | Scientific Implication |

| Molecular Formula | C17H21NO | Indicates a high carbon-to-heteroatom ratio, driving lipophilicity. |

| Molecular Weight | 255.36 g/mol | Falls well within Lipinski's Rule of 5 for oral bioavailability. |

| CAS Registry Number | 893574-84-0 | Unique identifier for sourcing and regulatory documentation. |

| Calculated LogP | ~3.8 | Highly lipophilic; requires organic solvents (DCM, EtOAc) for extraction. |

| Estimated pKa (Amine) | ~8.8 - 9.2 | Protonated at physiological pH (7.4); forms stable hydrochloride salts. |

| Topological Polar Surface Area | 21.3 Ų | Excellent membrane permeability; high potential for blood-brain barrier (BBB) crossing. |

Synthetic Methodology: Reductive Amination

To synthesize N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine with high yield and purity, a reductive amination strategy is employed. This method is vastly superior to direct alkylation (e.g., reacting 1-phenylethanamine with 3-ethoxybenzyl bromide), as direct alkylation inevitably leads to over-alkylation and the formation of unwanted tertiary amines.

Causality-Driven Experimental Protocol

This protocol is designed as a self-validating system. The progression from aldehyde to imine to amine is controlled by pH and the specific choice of the hydride source.

Step 1: Imine Formation (Condensation)

-

Reagents: Combine 1.0 equivalent of 3-ethoxybenzaldehyde and 1.05 equivalents of 1-phenylethanamine in anhydrous 1,2-dichloroethane (DCE).

-

Causality: DCE is chosen over dichloromethane (DCM) because its slightly higher boiling point allows for gentle heating if the condensation is sluggish, while maintaining excellent solubility for the subsequent reducing agent.

-

Catalysis: Add 1.0 equivalent of glacial acetic acid (AcOH).

-

Causality: The AcOH acts as a Brønsted acid to protonate the carbonyl oxygen, increasing its electrophilicity. It lowers the pH to ~4-5, which is optimal for imine formation without fully protonating the nucleophilic amine.

Step 2: Selective Reduction

-

Reagents: Once the imine formation is complete (monitored via TLC or LC-MS, typically 1-2 hours), add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)3) in portions at 0 °C.

-

Causality: NaBH(OAc)3 is a mild, highly selective reducing agent. Unlike Sodium borohydride (NaBH4), which would prematurely reduce the unreacted aldehyde to an alcohol, NaBH(OAc)3 selectively reduces the protonated imine (iminium ion) intermediate.

Step 3: Quench and Extraction

-

Reagents: Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases and the pH reaches ~8.

-

Causality: The basic quench neutralizes the acetic acid and decomposes the boron complexes. At pH 8, the secondary amine product (pKa ~9) is partially deprotonated, allowing it to partition cleanly into the organic DCE layer, leaving water-soluble boron salts in the aqueous phase.

Reductive amination pathway for N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine synthesis.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch, a multi-tiered analytical workflow must be executed. Because the starting material (1-phenylethanamine) contains a chiral center, preserving and validating the stereochemical integrity of the final product is paramount.

Step-by-Step Validation Workflow

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Purpose: Confirm molecular weight and assess crude purity.

-

Expected Result: A dominant peak in the positive electrospray ionization (ESI+) mode showing an [M+H]+ ion at m/z 256.

-

-

Nuclear Magnetic Resonance (1H & 13C NMR):

-

Purpose: Structural elucidation.

-

Key Markers: In 1H NMR (CDCl3), look for the characteristic ethoxy signals: a triplet at ~1.4 ppm (-CH3) and a quartet at ~4.0 ppm (-OCH2-). The chiral methine proton (-CH-CH3) will appear as a distinct quartet around 3.8 ppm, while the benzylic protons (-CH2-NH-) will present as an AB quartet or a broad singlet around 3.6 ppm, depending on the solvent and hydrogen bonding dynamics.

-

-

Chiral High-Performance Liquid Chromatography (HPLC):

-

Purpose: Determine enantiomeric excess (ee). If enantiopure (R)- or (S)-1-phenylethanamine was used, the reaction conditions (mild reductive amination) should not cause racemization.

-

Methodology: Use a chiral stationary phase (e.g., Daicel Chiralcel OD-H) with a hexanes/isopropanol mobile phase to resolve any potential enantiomeric impurities.

-

Stepwise analytical validation workflow for structural and stereochemical confirmation.

References

-

Matrix Scientific. "N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine | Matrix Scientific." Product Catalog, CAS Number: 893574-84-0. 1

-

Huateng Pharma. "N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine | Pharmaceutical chemical reagents." Huatengsci.com.

-

BLD Pharm. "893574-84-0 | N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine." BLDpharm.com Chemical Database.3

Sources

"N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine" potential research applications

Whitepaper: Decoding the Scaffold – Research Applications of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine in Medicinal Chemistry and Catalysis

Executive Summary

The compound N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine (CAS: 893574-84-0) represents a highly versatile secondary amine scaffold bridging two privileged chemical spaces: the chiral 1-phenylethylamine core and the lipophilic, ether-substituted benzyl moiety[1]. While often categorized as a specialized building block, its unique structural topology makes it a high-value asset in two distinct research domains: the development of G protein-coupled receptor (GPCR) modulators and its application as a chiral auxiliary in asymmetric catalysis. This technical guide explores the physicochemical causality behind its reactivity and provides self-validating experimental frameworks for its deployment in advanced research settings.

Structural Architecture & Physicochemical Profiling

To utilize N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine effectively, one must understand the causality of its molecular design:

-

The 1-Phenylethylamine Core: This moiety introduces a rigid, non-racemizable chiral center adjacent to the amine. In biological systems, this chirality dictates stereospecific engagement with target protein pockets[2]. In catalysis, it acts as a steric director, shielding one face of reactive intermediates to enforce enantioselectivity[3][4].

-

The 3-Ethoxybenzyl Group: The meta-ethoxy substitution serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the molecule, enhancing membrane permeability. Second, the ether oxygen acts as a localized hydrogen-bond acceptor, allowing for precise anchoring within the hydrophobic transmembrane helices of GPCRs.

-

The Secondary Amine: The basic nitrogen (pKa ~9.0) ensures the molecule is predominantly protonated at physiological pH, enabling crucial salt-bridge formations with acidic residues (e.g., Asp or Glu) in receptor binding sites.

Primary Application I: GPCR Modulation (EP4 Receptor Antagonism)

Derivatives of N-benzyl-1-phenylethanamine have been extensively documented as potent, selective antagonists for the Prostaglandin E2 Receptor 4 (EP4)[2]. The EP4 receptor is a critical GPCR implicated in tumor progression, pathological angiogenesis, and chronic inflammation[5][6].

By occupying the orthosteric site of the EP4 receptor, this scaffold prevents the endogenous ligand (PGE2) from inducing the Gαs-mediated activation of Adenylyl Cyclase (AC), thereby halting the downstream accumulation of cAMP and subsequent Protein Kinase A (PKA) activation[5]. Furthermore, EP4 antagonism blocks alternative signaling cascades, including the PI3K/Akt survival pathway, making this scaffold highly relevant in oncology research[6].

Fig 1: EP4 receptor signaling pathway and its modulation by N-benzyl-1-phenylethanamine scaffolds.

Protocol A: Self-Validating In Vitro EP4 cAMP Accumulation Assay

To evaluate the antagonistic efficacy of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay is recommended.

-

Causality of Design: This protocol uses Forskolin as an orthogonal control. Forskolin directly activates Adenylyl Cyclase, bypassing the GPCR. If the test compound reduces PGE2-induced cAMP but fails to reduce Forskolin-induced cAMP, it proves the compound is a true receptor antagonist and not a downstream enzyme inhibitor or cytotoxic agent.

Step-by-Step Methodology:

-

Cell Preparation: Seed CHO-K1 cells stably expressing the human EP4 receptor at 10,000 cells/well in a 384-well plate using assay buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX to prevent cAMP degradation).

-

Compound Incubation: Add the test compound (serial dilutions from 10 µM to 0.1 nM) and incubate for 30 minutes at 37°C. Control Wells: Include L-161,982 as a reference antagonist.

-

Agonist Challenge: Add PGE2 at its predetermined EC80 concentration (typically ~1 nM).

-